molecular formula C8H12O B13560585 2-Methylidene-6-oxaspiro[3.4]octane

2-Methylidene-6-oxaspiro[3.4]octane

Cat. No.: B13560585
M. Wt: 124.18 g/mol
InChI Key: VGXFQJAPEQXVMJ-UHFFFAOYSA-N
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Description

2-Methylidene-6-oxaspiro[3.4]octane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a cyclopentane ring and an oxirane ring, with a methylene group attached to the cyclopentane ring. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-6-oxaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring with an oxirane ring. This process typically employs readily available starting materials and conventional chemical transformations. For instance, a mixture of 2-(bromomethyl)-5,8-dioxaspiro[3.4]octane, polyethylene glycol, and aqueous sodium hydroxide solution can be refluxed to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis can be applied. These methods often involve scalable reactions with minimal chromatographic purification steps to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methylidene-6-oxaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylene group, facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

2-Methylidene-6-oxaspiro[3.4]octane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylidene-6-oxaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methylidene-5,8-dioxaspiro[3.4]octane
  • 2-Azaspiro[3.4]octane
  • 6-Oxaspiro[3.4]octane-2-carboxylic acid

Comparison: 2-Methylidene-6-oxaspiro[3.4]octane is unique due to its specific spiro linkage and methylene group, which confer distinct reactivity and stability compared to similar compounds. For example, 2-Methylidene-5,8-dioxaspiro[3.4]octane has an additional oxygen atom in its structure, affecting its chemical behavior and applications .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methylidene-6-oxaspiro[3.4]octane

InChI

InChI=1S/C8H12O/c1-7-4-8(5-7)2-3-9-6-8/h1-6H2

InChI Key

VGXFQJAPEQXVMJ-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(C1)CCOC2

Origin of Product

United States

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